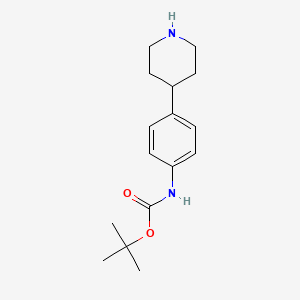tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
CAS No.: 887589-58-4
Cat. No.: VC3241278
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887589-58-4 |
|---|---|
| Molecular Formula | C16H24N2O2 |
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | tert-butyl N-(4-piperidin-4-ylphenyl)carbamate |
| Standard InChI | InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-6-4-12(5-7-14)13-8-10-17-11-9-13/h4-7,13,17H,8-11H2,1-3H3,(H,18,19) |
| Standard InChI Key | FXVKGMPRRHBJNX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCNCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCNCC2 |
Introduction
Chemical Structure and Properties
tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate is characterized by a phenyl ring substituted at the para position with a piperidine ring and bearing a tert-butyl carbamate group. The structural configuration contributes to its specific physical and chemical properties.
Physical Properties
The compound exhibits several notable physical characteristics that define its behavior in various environments and applications:
| Property | Value |
|---|---|
| CAS Number | 887589-58-4 |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.374 g/mol |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 362.0±42.0 °C at 760 mmHg |
| Flash Point | 172.8±27.9 °C |
| LogP | 3.17 |
| Polar Surface Area | 50.36000 |
| Exact Mass | 276.183777 |
The compound's relatively high boiling point indicates strong intermolecular forces, while its LogP value of 3.17 suggests moderate lipophilicity, potentially influencing its membrane permeability and biological activity .
Chemical Structure
tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate contains several key functional groups that contribute to its chemical reactivity:
-
A piperidine ring at the 4-position of the phenyl ring, providing a basic nitrogen center
-
A carbamate group with a tert-butyl substituent, offering potential for hydrogen bonding
-
An aromatic phenyl ring serving as a rigid backbone of the molecule
The presence of these functional groups allows for various chemical interactions, including hydrogen bonding, acid-base reactions, and potential for further functionalization .
Pharmacological Properties and Applications
While specific research on tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate is limited in the available literature, structurally related compounds with tert-butyl carbamate groups and piperidine moieties have shown various biological activities.
Chemical Reactivity and Stability
Functional Group Reactivity
The compound contains several reactive sites:
-
The piperidine nitrogen can act as a nucleophile and participate in alkylation reactions
-
The carbamate group can undergo hydrolysis under acidic or basic conditions
-
The aromatic ring may participate in electrophilic aromatic substitution reactions
Stability Considerations
Based on related tert-butyl carbamate compounds, the following stability considerations may apply:
-
The tert-butyl carbamate group is generally stable under neutral conditions but can be cleaved under acidic conditions
-
Storage recommendations would likely include protection from strong acids, bases, and oxidizing agents
-
The compound may be sensitive to prolonged exposure to heat due to potential degradation of the carbamate group
Analytical Characterization
Analytical techniques for characterizing tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate would typically include spectroscopic and chromatographic methods.
Spectroscopic Identification
Standard characterization methods would likely include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Infrared (IR) spectroscopy to identify key functional groups
-
Mass spectrometry to confirm molecular weight and fragmentation patterns
Chromatographic Analysis
For purity determination and separation:
-
High-Performance Liquid Chromatography (HPLC)
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography (GC), if the compound is sufficiently volatile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume